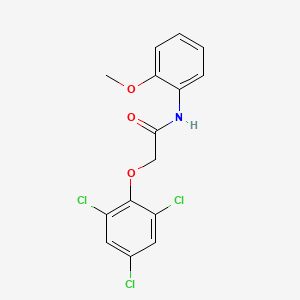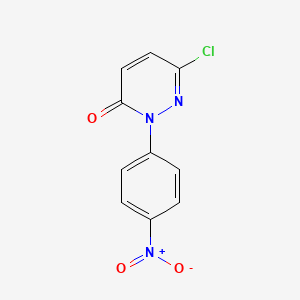
6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a chloro group at the 6th position and a nitro-phenyl group at the 2nd position of the pyridazinone ring. Pyridazines are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one typically involves the reaction of 4-nitrobenzoyl chloride with hydrazine hydrate to form 4-nitrophenylhydrazine. This intermediate is then reacted with 6-chloropyridazine-3-one under reflux conditions to yield the desired compound. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times are common practices in industrial settings to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Pyridazinones: Formed by nucleophilic substitution of the chloro group.
Applications De Recherche Scientifique
6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Industrial Applications: Used in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloro group can form covalent bonds with nucleophilic sites on proteins. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2-phenyl-2H-pyridazin-3-one: Lacks the nitro group, which affects its reactivity and biological activity.
2-(4-Nitro-phenyl)-2H-pyridazin-3-one: Lacks the chloro group, which influences its chemical properties and applications.
Uniqueness
6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in medicinal chemistry and industrial processes.
Propriétés
Numéro CAS |
22202-98-8 |
|---|---|
Formule moléculaire |
C10H6ClN3O3 |
Poids moléculaire |
251.62 g/mol |
Nom IUPAC |
6-chloro-2-(4-nitrophenyl)pyridazin-3-one |
InChI |
InChI=1S/C10H6ClN3O3/c11-9-5-6-10(15)13(12-9)7-1-3-8(4-2-7)14(16)17/h1-6H |
Clé InChI |
GLWFGRAIKWTQCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C(=O)C=CC(=N2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate](/img/structure/B11960416.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11960418.png)
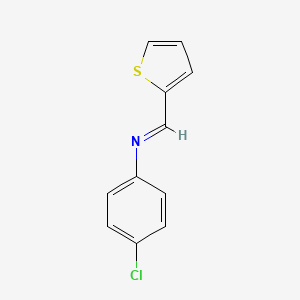
![1-((5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-YL)-4-piperidinecarboxamide](/img/structure/B11960425.png)

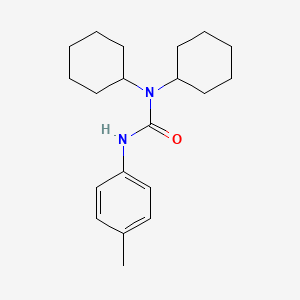
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960448.png)
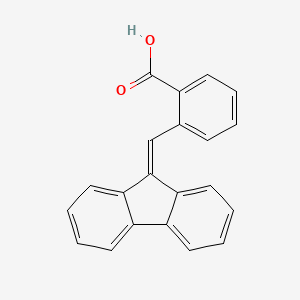

![2-[[2-[(3-Methyl-2-phenylmethoxycarbonylamino-butanoyl)amino]acetyl]amino]acetic acid](/img/structure/B11960479.png)

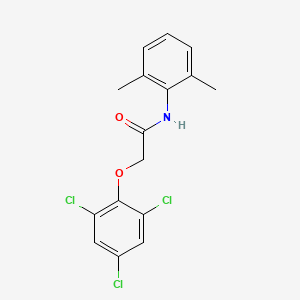
![[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone](/img/structure/B11960500.png)
